Ethyl 2-bromopropionate

Description

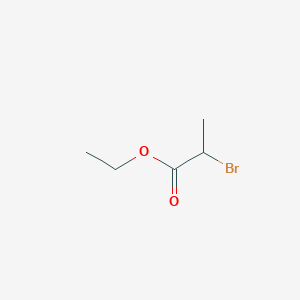

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-bromopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9BrO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARFLASKVLJTEJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871746 | |

| Record name | Propanoic acid, 2-bromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid with a sharp pungent odor; Yellows on light exposure; [Merck Index] Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Ethyl 2-bromopropionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20697 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

535-11-5, 41978-69-2 | |

| Record name | Ethyl 2-bromopropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=535-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl alpha-bromopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000535115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-bromopropionate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6753 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-bromo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanoic acid, 2-bromo-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-bromopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.828 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl (±)-2-bromopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL .ALPHA.-BROMOPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CDA70611LZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ethyl 2-bromopropionate CAS number and properties

An In-depth Technical Guide to Ethyl 2-bromopropionate

Introduction

This compound (CAS Number: 535-11-5) is an organic compound classified as a halogenated carboxylic acid derivative, specifically an alpha-bromo ester.[1] Its structure incorporates an ethyl ester functional group and a bromine atom at the alpha-carbon position relative to the carbonyl group.[1][2] This combination of functional groups makes it a versatile and reactive intermediate in organic synthesis.[2] It typically appears as a colorless to pale yellow liquid with a characteristic fruity or pungent odor.[1][2][3] this compound is a key building block in the synthesis of a variety of more complex molecules, finding significant application in the pharmaceutical, agrochemical, and specialty polymer industries.[1][4]

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below for easy reference. This data is critical for designing experiments, understanding its behavior in reactions, and for safe handling and storage.

| Property | Value | Source(s) |

| CAS Number | 535-11-5 | [2][5][6] |

| Molecular Formula | C₅H₉BrO₂ | [2][5][6] |

| Molecular Weight | 181.03 g/mol | [3][5] |

| Appearance | Colorless to light yellow clear liquid | [1][2][7] |

| Boiling Point | 156-160 °C (at 1013 hPa) | [4][8] |

| Density | 1.394 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.446 | [4] |

| Flash Point | 51 °C (123.8 °F) - closed cup | [8] |

| Solubility | Soluble in organic solvents like ethanol and ether; sparingly soluble or immiscible in water. | [1][2] |

| Storage Temperature | Below +30°C | [1][4] |

Experimental Protocols: Synthesis

This compound is produced synthetically and is not known to occur naturally.[1] The primary methods for its synthesis involve the bromination of propionic acid or its derivatives, followed by esterification.

Method 1: Esterification of 2-Bromopropionic Acid

This method involves the direct esterification of 2-bromopropionic acid with ethanol, typically under acidic catalysis.

Experimental Procedure: A general laboratory-scale procedure is as follows:

-

To a solution of 2-bromopropionic acid (25 g) in ethanol (200 mL), add a solution of 1 M HCl in diethyl ether (5 mL) as a catalyst.[4][9]

-

Heat the reaction mixture to reflux and maintain it overnight.[4][9]

-

After the reaction is complete, remove the solvent and excess ethanol using a rotary evaporator.[4][9]

-

The resulting yellow, oily product is crude this compound.[4][9] The reported yield for this specific protocol is approximately 75%.[4][9]

-

Further purification can be achieved by washing the crude product with saturated aqueous sodium carbonate, 50% aqueous calcium chloride, and saturated aqueous sodium chloride.[9]

-

Dry the washed ester over magnesium sulfate (MgSO₄) or calcium carbonate (CaCO₃) and distill to obtain the purified product.[9]

Method 2: Hell–Volhard–Zelinsky (HVZ) Reaction

A common industrial method for preparing α-bromo acids and their derivatives is the Hell–Volhard–Zelinsky (HVZ) reaction.[1] This reaction involves the direct bromination of a carboxylic acid at the alpha-carbon.

General Workflow:

-

Propionic acid is treated with bromine (Br₂) in the presence of a catalytic amount of phosphorus, typically as red phosphorus or phosphorus tribromide (PBr₃).[1][10] This forms the intermediate 2-bromopropionyl bromide.

-

The intermediate is then reacted with ethanol (esterification) to yield the final product, this compound.[10][11]

-

The crude product is purified, commonly via distillation under reduced pressure, to remove byproducts and unreacted starting materials.[1]

The diagram below illustrates a generalized workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in organic synthesis due to its reactivity.[2] The presence of the bromine atom makes the alpha-carbon susceptible to nucleophilic substitution, enabling the introduction of various functional groups and the formation of carbon-carbon bonds.

Its primary applications include:

-

Pharmaceutical Synthesis: It is an important building block in the preparation of pharmaceuticals.[1][4] For example, it is used in the synthesis of chiral intermediates for nonsteroidal anti-inflammatory drugs (NSAIDs).[1]

-

Agrochemical Manufacturing: The compound is utilized as an alkylating agent in the production of various agrochemicals.[1][2]

-

Organic Intermediates: It is widely used in the synthesis of other organic compounds and dyestuffs.[4][9] For instance, it can be used to incorporate novel side-chains into established drug nuclei, such as in the development of nonsteroidal estrogen antagonists.[12]

Safety and Handling

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

-

Hazards: It is a flammable liquid and vapor.[3] The compound is corrosive and can cause severe skin burns and eye damage.[3][13] It is harmful if swallowed or inhaled, causing irritation to the respiratory system.[1][3][14] It is also a lachrymator, meaning it irritates the eyes and induces tearing.[3]

-

Personal Protective Equipment (PPE): When handling this substance, appropriate PPE, including tightly fitting safety goggles, a face shield, and chemical-resistant gloves, must be worn.[13][14] All work should be conducted in a well-ventilated area or a chemical fume hood.[13]

-

Storage and Handling: Store in a cool, dry, and well-ventilated place away from sources of ignition.[13][14] Keep containers tightly closed and reseal them carefully after opening to prevent leakage.[13][14] Measures should be taken to prevent the buildup of electrostatic charge.[13]

-

First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with plenty of water for at least 15 minutes and seek medical advice.[13][14] If inhaled, move the person to fresh air. If swallowed, rinse the mouth with water and consult a physician immediately; do not induce vomiting.[13]

References

- 1. Page loading... [guidechem.com]

- 2. CAS 535-11-5: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C5H9BrO2 | CID 79040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 535-11-5 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. ETHYL 2-BROMOPROPANOATE | CAS 535-11-5 [matrix-fine-chemicals.com]

- 7. This compound | 535-11-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. This compound for synthesis 535-11-5 [sigmaaldrich.com]

- 9. This compound CAS#: 535-11-5 [m.chemicalbook.com]

- 10. CN117105769B - Preparation method of this compound - Google Patents [patents.google.com]

- 11. CN103804191A - Production technology for synthesis of this compound - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to Ethyl 2-Bromopropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and key physicochemical properties of ethyl 2-bromopropionate, a versatile reagent in organic synthesis, particularly within the pharmaceutical and agrochemical industries.

Molecular Structure and Identification

This compound, systematically named ethyl 2-bromopropanoate according to IUPAC nomenclature, is a halogenated ester.[1][2] Its structure consists of a propionate backbone with a bromine atom substituted at the alpha-carbon (carbon-2). The ethyl group is attached to the carboxyl oxygen. This compound is chiral, existing as a racemic mixture of (R)- and (S)-enantiomers unless a specific stereoisomer is synthesized.[3]

The molecular formula for this compound is C₅H₉BrO₂.[1][2][3][4][5][6][7][8][9] It is commonly identified by its CAS Registry Number: 535-11-5.[1][2][4][5][6][7][9][10][11][12][13]

Structural Representations:

Physicochemical Properties

This compound is a colorless to light yellow liquid with a characteristic sharp, pungent, and somewhat fruity odor.[1][4][11] It is sparingly soluble in water but soluble in common organic solvents such as ethanol and ether.[4][11] A summary of its key quantitative properties is presented in the table below.

| Property | Value |

| Molecular Weight | 181.03 g/mol [1][5][7][8][9][10] |

| Density | 1.394 g/mL at 25 °C[7][10] |

| Boiling Point | 156-160 °C[7][8][10] |

| Refractive Index | n20/D 1.446[7][10] |

| Flash Point | 51 °C (123.8 °F) - closed cup[10] |

Experimental Protocol: Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the esterification of 2-bromopropionic acid with ethanol, typically under acidic conditions.

Methodology:

-

A solution of 2-bromopropionic acid (25 g) in ethanol (200 mL) is prepared in a suitable reaction vessel.

-

To this solution, 5 mL of a 1 M HCl solution in diethyl ether is added to catalyze the reaction.

-

The reaction mixture is heated to reflux and maintained at this temperature overnight.

-

Upon completion of the reaction, the solvent is removed using a rotary evaporator.

-

The resulting crude product, a yellow oil, is this compound. This procedure yields approximately 20.4 g (about 75% yield).

-

The product can be further purified by distillation if required.

-

Characterization of the final product can be performed using techniques such as ¹H NMR spectroscopy. For this compound in CDCl₃, the expected proton NMR signals are: δ 4.36 (q, J = 7.00 Hz, 1H), 4.24 (qd, J = 7.00 Hz, 2.69 Hz, 2H), 1.83 (d, J = 7.08 Hz, 3H), 1.31 (t, J = 7.20 Hz, 3H).

Applications in Research and Development

Due to its reactive bromine atom, this compound serves as a valuable intermediate in a variety of organic syntheses.[4][7] It is frequently utilized in the preparation of pharmaceuticals and agrochemicals.[4][7] The compound readily participates in nucleophilic substitution reactions, making it a key building block for the synthesis of more complex molecules.[4]

Caption: A diagram illustrating the core molecular and physical properties of this compound.

References

- 1. This compound | C5H9BrO2 | CID 79040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ETHYL 2-BROMOPROPANOATE | CAS 535-11-5 [matrix-fine-chemicals.com]

- 3. ethyl (2R)-2-bromopropanoate | C5H9BrO2 | CID 7003709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 535-11-5: this compound | CymitQuimica [cymitquimica.com]

- 5. scbt.com [scbt.com]

- 6. ethyl 2-bromopropanoate [stenutz.eu]

- 7. This compound | 535-11-5 [chemicalbook.com]

- 8. This compound, Ethyl 2-Bromo ISO Butyrate - Ethyl Bromide [yogienterprise.com]

- 9. DL-Ethyl 2-bromopropionate, 99% | Fisher Scientific [fishersci.ca]

- 10. This compound 99 535-11-5 [sigmaaldrich.com]

- 11. guidechem.com [guidechem.com]

- 12. calpaclab.com [calpaclab.com]

- 13. This compound - Hazardous Agents | Haz-Map [haz-map.com]

An In-depth Technical Guide on Ethyl 2-bromopropionate: IUPAC Nomenclature and Synonyms

For researchers, scientists, and professionals in drug development, precise chemical identification is paramount. This guide provides a focused overview of the nomenclature for Ethyl 2-bromopropionate, a key reagent in organic synthesis.

IUPAC Name

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is ethyl 2-bromopropanoate [1][2][3][4].

Synonyms

Ethyl 2-bromopropanoate is known by a variety of synonyms in literature and commercial listings. The following table summarizes these alternative names for easy reference.

| Synonym |

| (.+-.)-Ethyl α-bromopropionate[5] |

| 2-Bromopropanoic acid ethyl ester[1][5] |

| 2-Bromopropionic acid ethyl ester[1][6] |

| DL-Ethyl 2-bromopropionate[4] |

| This compound[1][5] |

| Ethyl alpha-bromopropanoate[5] |

| Ethyl alpha-bromopropionate[1] |

| Ethyl bromopropionate[5] |

| Ethyl dl-2-bromopropionate[1][5] |

| Propanoic acid, 2-bromo-, ethyl ester[1][5] |

| α-Bromopropionic acid ethyl ester[1] |

| Ethyl (2R)-2-bromopropanoate[2][5] |

| Ethyl (R)-2-bromopropanoate[2] |

| (+)-Ethyl 2-bromopropionate[2] |

| (+)-Ethyl alpha-bromopropionate[2] |

| This compound-d3 |

| 2-Bromopropionic Acid Ethyl Ester-d3[7] |

Logical Relationship Diagram

The following diagram illustrates the relationship between the common name, its IUPAC-sanctioned name, and the broader category of chemical compounds to which it belongs.

References

- 1. This compound | C5H9BrO2 | CID 79040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ethyl (2R)-2-bromopropanoate | C5H9BrO2 | CID 7003709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 4. ETHYL 2-BROMOPROPANOATE | CAS 535-11-5 [matrix-fine-chemicals.com]

- 5. CAS 535-11-5: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 535-11-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. medchemexpress.com [medchemexpress.com]

Physical and chemical properties of Ethyl 2-bromopropionate

An In-depth Technical Guide to Ethyl 2-bromopropionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound (CAS No. 535-11-5). It is intended to be a key resource for professionals in research and drug development, offering detailed data, experimental protocols, and safety information to support its application in synthesis and manufacturing.

General and Chemical Identity

This compound, also known as ethyl α-bromopropionate, is a halogenated ester with the chemical formula C₅H₉BrO₂.[1][2] It is a versatile synthetic intermediate widely used in the pharmaceutical and agrochemical industries.[1][2][3][4] Its structure features a reactive secondary alpha-bromo carbonyl system, making it an excellent alkylating agent and a valuable building block for creating more complex molecules, including nonsteroidal anti-inflammatory drugs (NSAIDs) and other bioactive compounds.[1][2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 535-11-5[1][5][6] |

| EC Number | 208-609-5[5] |

| Molecular Formula | C₅H₉BrO₂[1][2][3][5] |

| Molecular Weight | 181.03 g/mol [5][6][7][8][9] |

| IUPAC Name | ethyl 2-bromopropanoate[8][10] |

| Synonyms | 2-Bromopropanoic acid ethyl ester, Ethyl α-bromopropionate[1][2] |

| SMILES | CCOC(=O)C(C)Br[1][5] |

| InChI Key | ARFLASKVLJTEJD-UHFFFAOYSA-N[1][5][11] |

Physical Properties

This compound is a colorless to pale yellow liquid at room temperature.[1][2][6][10] It possesses a characteristic pungent, fruity odor.[1][2][7] The compound is known to yellow upon exposure to light, indicating a degree of light sensitivity.[7][12]

Table 2: Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Clear, colorless to pale yellow liquid | [1][2][6][9][10] |

| Density | 1.394 g/mL at 25 °C | [3][5][6][9][11] |

| Boiling Point | 156-160 °C | [3][5][6][8][9] |

| Melting Point | < 25 °C | [3] |

| Flash Point | 51 °C (125 °F) | [3][9] |

| Refractive Index (n20/D) | 1.446 | [3][5][11] |

| Water Solubility | Insoluble / Sparingly soluble | [1][2][6][8] |

| Solubility in Organic Solvents | Miscible with ether, alcohol, ethanol, dichloromethane, chloroform, methanol | [1][2][3][8] |

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the presence of the bromine atom at the alpha-position to the carbonyl group. This structure makes it susceptible to nucleophilic substitution reactions, where the bromide ion acts as a good leaving group.[1][2]

It is stable under recommended storage conditions but is incompatible with strong acids, bases, and both oxidizing and reducing agents.[6][12][13] It is also sensitive to light and should be stored accordingly.[12][14]

Caption: General schematic for nucleophilic substitution of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Data | Source(s) |

| ¹H NMR | (500 MHz, CDCl₃): δ 4.36 (q, J = 7.00 Hz, 1H), 4.24 (qd, J = 7.00 Hz, 2.69 Hz, 2H), 1.83 (d, J = 7.08 Hz, 3H), 1.31 (t, J = 7.20 Hz, 3H) | [3][4] |

| FTIR | Conforms to structure | [10] |

Experimental Protocols

Synthesis

This compound is commonly synthesized via two primary methods: the Hell-Volhard-Zelinsky (HVZ) reaction or the esterification of 2-bromopropionic acid.[1]

Protocol 1: Synthesis from 2-Bromopropionic Acid and Ethanol [3][4]

This method involves the Fischer esterification of 2-bromopropionic acid with ethanol using an acid catalyst.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromopropionic acid (1.0 eq) in absolute ethanol (excess, ~8-10 eq).

-

Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or 1M HCl in Et₂O) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically overnight) until the reaction is complete, as monitored by TLC or GC.

-

Workup: Cool the mixture to room temperature. Remove the excess ethanol using a rotary evaporator.

-

Purification: The resulting crude product can be purified as described in the purification protocol below.

Caption: Workflow for the synthesis of this compound via esterification.

Purification Protocol

A common method for purifying crude this compound involves a series of washes followed by distillation.[3]

-

Aqueous Wash: Transfer the crude product to a separatory funnel. Wash sequentially with saturated aqueous sodium bicarbonate (Na₂CO₃) solution, 50% aqueous calcium chloride (CaCl₂) solution, and finally with saturated aqueous sodium chloride (NaCl) solution (brine). These washes remove acidic impurities and water-soluble byproducts.

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).

-

Filtration: Filter off the drying agent.

-

Distillation: Purify the filtrate by distillation, collecting the fraction that boils at 156-160 °C.[6] Distillation under reduced pressure is also commonly employed to prevent decomposition.[1]

Applications in Research and Drug Development

This compound serves as a fundamental building block in organic synthesis. Its bifunctional nature (ester and alkyl halide) allows for a wide range of chemical transformations.

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly as a precursor for chiral intermediates required for certain nonsteroidal anti-inflammatory drugs (NSAIDs).[1]

-

Agrochemicals: It is used in the manufacturing of various herbicides and fungicides.[2][3]

-

Alkylation: It acts as an efficient C₃ synthon for introducing a propionate moiety onto various substrates through alkylation of nucleophiles like amines, phenols, and carbanions.

Caption: Role of this compound as a precursor in drug development.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][13] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[13]

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][13] Keep containers tightly closed and protect from light.[1][12][13][14] Recommended storage is below +30°C.[1][3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[13][14]

Table 4: GHS Hazard Information

| Category | Information |

| Pictograms | Flame, Corrosion |

| Signal Word | Danger [7] |

| Hazard Statements | H226: Flammable liquid and vapor.[7] H314: Causes severe skin burns and eye damage.[7][14][15] H301/H302: Toxic or harmful if swallowed.[14] H335: May cause respiratory irritation.[7][14] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.[1][14] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][14] P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water.[1][14] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13] P310: Immediately call a POISON CENTER or doctor/physician.[13][14] |

References

- 1. Page loading... [guidechem.com]

- 2. CAS 535-11-5: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound CAS#: 535-11-5 [m.chemicalbook.com]

- 4. This compound | 535-11-5 [chemicalbook.com]

- 5. This compound 99 535-11-5 [sigmaaldrich.com]

- 6. crystlechemipharma.com [crystlechemipharma.com]

- 7. This compound | C5H9BrO2 | CID 79040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. DL-Ethyl 2-bromopropionate, 99% | Fisher Scientific [fishersci.ca]

- 9. This compound, Ethyl 2-Bromo ISO Butyrate - Ethyl Bromide [yogienterprise.com]

- 10. This compound, 98+% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. fishersci.com [fishersci.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. DL-Ethyl 2-bromopropionate, 99% | Fisher Scientific [fishersci.ca]

Ethyl 2-bromopropionate safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of Ethyl 2-bromopropionate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 535-11-5) is a versatile reagent commonly utilized in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its utility as a building block is attributed to its reactive alpha-bromo ester moiety, which readily participates in nucleophilic substitution reactions.[1] However, its reactivity also necessitates a thorough understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides a comprehensive overview of the safety data, handling precautions, and emergency procedures for this compound to ensure its safe use in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a flammable liquid and vapor, and it is corrosive, causing severe skin burns and eye damage.[2][3] It is also toxic if swallowed and may cause respiratory irritation.[4][5][6] The substance is a lachrymator, meaning it can induce tearing.[3][7]

GHS Classification:

Hazard Statements:

Physical and Chemical Properties

A clear, colorless to pale yellow liquid, this compound has a characteristic fruity or pungent odor.[1][6] It is soluble in common organic solvents like ethanol and ether but has limited solubility in water.[1][6]

| Property | Value | Reference(s) |

| CAS Number | 535-11-5 | [2][3] |

| Molecular Formula | C₅H₉BrO₂ | [1][3] |

| Molecular Weight | 181.03 g/mol | [3][10] |

| Boiling Point | 156-160 °C | [11] |

| Density | 1.394 g/mL at 25 °C | [11] |

| Flash Point | 51 °C (123.8 °F) - closed cup | |

| Refractive Index | n20/D 1.446 |

Handling and Storage

Safe Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[3][4]

-

Avoid contact with skin, eyes, and clothing.[4]

-

Keep away from open flames, hot surfaces, and other sources of ignition.[3][5][9]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[2][12]

-

Take precautionary measures against static discharge.[3][5][9]

-

Use only non-sparking tools.[5]

-

Wear appropriate personal protective equipment (PPE).[3][4][9]

Storage:

-

Store in a corrosives area.[2]

-

Incompatible Materials: Acids, bases, oxidizing agents, and reducing agents.[2]

Exposure Controls and Personal Protective Equipment

Engineering Controls:

-

Work in a chemical fume hood.

-

Ensure eyewash stations and safety showers are close to the workstation.[2]

-

Use explosion-proof equipment.[2]

Personal Protective Equipment (PPE):

| PPE Type | Specifications | Reference(s) |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield (minimum 8 inches). Must be approved under standards such as NIOSH (US) or EN 166 (EU). | [2][3] |

| Skin Protection | Chemical-resistant gloves (inspect before use). A complete suit protecting against chemicals, such as flame-retardant antistatic protective clothing. | [3] |

| Respiratory Protection | Not typically required under normal use with adequate ventilation. If risk assessment indicates necessity, use an air-purifying respirator with appropriate cartridges (e.g., type ABEK (EN 14387)) or a full-face supplied-air respirator. | [3] |

Experimental Protocols: Emergency Procedures

First Aid Measures

Immediate medical attention is crucial in all cases of exposure.[3][9]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Immediately call a poison center or doctor.[2][3][9]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water and soap for at least 15 minutes. Seek immediate medical attention.[2][3][9]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[2][3][9]

-

Ingestion: Do NOT induce vomiting.[3][9] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][9] Ingestion can cause severe swelling and damage to tissues, with a danger of perforation.[2]

Accidental Release Measures (Spill Cleanup)

For any spill, ensure personal safety first. If the spill is large, involves highly toxic materials, or you are unsure how to proceed, evacuate the area and call for emergency response.[14][15]

Protocol for a Minor Flammable and Corrosive Liquid Spill:

-

Alert Personnel: Notify others in the immediate area of the spill.[16]

-

Eliminate Ignition Sources: Immediately turn off all flames, hot plates, and spark-producing equipment.[3][9][15]

-

Ventilation: Ensure the area is well-ventilated. Work within a fume hood if the spill is contained there.[3][15]

-

Don PPE: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat or chemical-resistant apron.[3][14][16]

-

Containment: Confine the spill by creating a barrier with a non-combustible absorbent material like sand, earth, or vermiculite.[15][16] Do not use paper towels as they can increase the surface area and evaporation rate.[15]

-

Absorption: Cover the spill with the absorbent material, working from the outside in to prevent spreading.[14][15]

-

Collection: Once the liquid is fully absorbed, use non-sparking tools to carefully collect the material into a suitable, labeled, and sealable container for hazardous waste.[3][14]

-

Decontamination: Wipe the spill area with a damp cloth or paper towel. Place all contaminated cleaning materials into the hazardous waste container.

-

Disposal: Seal the waste container, label it appropriately as hazardous waste, and dispose of it according to institutional and local regulations.[3][9]

-

Reporting: Report the incident to the laboratory supervisor or designated safety officer.

Visualized Workflows

The following diagrams illustrate standardized workflows for handling this compound safely.

Caption: Standard Laboratory Use Workflow for this compound.

Caption: Logical Workflow for Handling a Spill of this compound.

Toxicology

This compound is considered toxic and corrosive. Overexposure symptoms may include headache, dizziness, nausea, and vomiting.[2]

-

Serious Eye Damage/Irritation: Causes serious and potentially irreversible eye damage.[2][4] It is a lachrymator, causing irritation and tearing.[7][10]

-

Acute Inhalation: Inhalation may lead to irritation or corrosive injuries to the respiratory tract.[6][7]

-

Acute Ingestion: Toxic if swallowed.[4] Ingestion can cause severe damage to the delicate tissues of the mouth, throat, and esophagus, with a risk of perforation.[2]

-

Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[3][9]

Conclusion

While a valuable synthetic intermediate, this compound presents significant hazards that demand respect and careful management. Adherence to the safety protocols outlined in this guide—including proper handling, storage, use of personal protective equipment, and emergency preparedness—is essential for mitigating risks. Researchers, scientists, and all laboratory personnel must be thoroughly familiar with this information before working with this chemical to ensure a safe and controlled research environment.

References

- 1. CAS 535-11-5: this compound | CymitQuimica [cymitquimica.com]

- 2. fishersci.com [fishersci.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. This compound - Shandong Biotech [shandongbiotech.com]

- 6. Page loading... [guidechem.com]

- 7. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 8. ethyl (2R)-2-bromopropanoate | C5H9BrO2 | CID 7003709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemicalbook.com [chemicalbook.com]

- 10. This compound | C5H9BrO2 | CID 79040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound | 535-11-5 [chemicalbook.com]

- 12. This compound | 535-11-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 13. calpaclab.com [calpaclab.com]

- 14. Cleaning up a spill | Compliance and Risk Management [kent.edu]

- 15. jk-sci.com [jk-sci.com]

- 16. Spills, Leaks, and Releases - Environmental Health and Safety [ehs.iastate.edu]

An In-depth Technical Guide to the Solubility of Ethyl 2-bromopropionate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl 2-bromopropionate in various organic solvents. Due to the limited availability of specific quantitative solubility data in the public domain, this document focuses on presenting the available qualitative data, outlining a detailed experimental protocol for determining solubility, and providing a logical workflow for solubility assessment.

Core Concepts: Understanding the Solubility of this compound

This compound is a halogenated ester with the chemical formula CH₃CHBrCOOC₂H₅. Its solubility in different solvents is governed by its molecular structure, which includes a polar ester group and a carbon-bromine bond, as well as a nonpolar ethyl and methyl group. The principle of "like dissolves like" is central to understanding its solubility profile. The presence of the polar functionalities allows for dipole-dipole interactions with polar solvents, while the alkyl groups contribute to van der Waals forces, enabling solubility in nonpolar solvents.

Solubility Data

| Solvent | Solvent Type | Reported Solubility | Citation(s) |

| Ethanol | Polar Protic | Soluble / Miscible | [1][2][3] |

| Diethyl Ether | Polar Aprotic | Soluble / Miscible | [1][2][3] |

| Chloroform | Polar Aprotic | Soluble / Miscible | [2] |

| Methanol | Polar Protic | Slightly Soluble | [4][5] |

| Dichloromethane | Polar Aprotic | Soluble | [6] |

| Water | Polar Protic | Insoluble / Immiscible | [2][3][4][5] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely accepted shake-flask method, which is considered a reliable technique for solubility measurement.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

-

Centrifuge (optional)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution becomes saturated.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure that equilibrium is reached. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the compound. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a period to allow the undissolved solute to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Alternatively, the samples can be centrifuged at the controlled temperature to facilitate the separation of the solid and liquid phases before taking an aliquot.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

-

-

Quantitative Analysis:

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

Calculate the concentration of this compound in the original saturated solution by applying the dilution factor.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L, at the specified temperature.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

References

- 1. CAS 535-11-5: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS 535-11-5 - Chemical Supplier Unilong [unilongindustry.com]

- 3. This compound | 535-11-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. This compound | 535-11-5 [chemicalbook.com]

- 5. This compound CAS#: 535-11-5 [m.chemicalbook.com]

- 6. Page loading... [guidechem.com]

A Technical Guide to the Commercial Sourcing of Ethyl 2-bromopropionate for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the commercial availability and supplier landscape for Ethyl 2-bromopropionate (CAS No. 535-11-5), a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3][4][5][6] Understanding the supply chain of this versatile building block is critical for ensuring the quality, consistency, and timely procurement of materials for research and drug development.

Global Supplier Landscape

This compound is readily available from a variety of global suppliers, ranging from large, multinational chemical corporations to specialized manufacturers and regional distributors. These suppliers cater to a wide spectrum of needs, from small-scale research quantities to bulk industrial production.

Major chemical suppliers such as Sigma-Aldrich (Merck) , Thermo Fisher Scientific (formerly Alfa Aesar) , and Tokyo Chemical Industry (TCI) offer a range of grades and quantities of this compound, making them convenient sources for research and academic laboratories.[1][2][5][7][8] Beyond these well-known vendors, numerous manufacturers and suppliers are concentrated in key industrial regions, particularly in India and China .[9][10] Companies like Varni Lifescience , Yogi Enterprise , and Advent Chembio in India, and NINGBO INNO PHARMCHEM CO.,LTD. in China, are significant players in the production and supply of this intermediate.[9][10][11][12][13]

The choice of supplier will often depend on factors such as the required quantity, purity specifications, lead time, and cost. For drug development and other regulated applications, sourcing from manufacturers with robust quality management systems and the ability to provide comprehensive documentation, such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS), is paramount.

Commercial Availability and Specifications

This compound is typically offered in various purity grades, most commonly ranging from 98% to over 99%.[1][13][14][15] The required purity will be dictated by the specific application. For instance, early-stage research may tolerate a lower purity, while later-stage drug development and GMP (Good Manufacturing Practice) synthesis will demand higher purity grades to minimize impurities in the final active pharmaceutical ingredient (API).

The following table summarizes the typical commercial availability of this compound from a selection of suppliers. Please note that pricing is subject to change and may vary based on quantity and market conditions.

| Supplier | Purity | Available Quantities | Price (USD) - Example |

| Sigma-Aldrich | ≥99% | 25 g, 100 g, 250 g | $39.10 (25 g), $70.40 (100 g), $139.00 (250 g) |

| Thermo Fisher Scientific | 98+% | 50 g, 250 g, 500 g | $31.75 (50 g)[1] |

| Tokyo Chemical Industry (TCI) | >98.0% (GC) | 25 g, 100 g, 500 g | ₹2,000 (25 g), ₹2,800 (100 g), ₹6,600 (500 g) |

| Advent Chembio | 98% | 100 g, 1 kg, 5 kg, 10 kg, 25 kg, 1 MT | Price on request[9][13] |

| CP Lab Safety | min 99% | 100 g, 500 g | $65.27 (100 g)[14] |

| CymitQuimica | 98+% | 50 g, 250 g | €34.00 (50 g), €61.00 (250 g)[4] |

Experimental Protocols and Considerations

While specific experimental protocols will vary widely depending on the synthetic target, the use of this compound as an alkylating agent is a common theme. A typical application involves the nucleophilic substitution of the bromine atom by a suitable nucleophile, such as an amine, alcohol, or carbanion.

General Experimental Considerations:

-

Purity: The purity of this compound is crucial. Impurities may lead to side reactions and complicate the purification of the desired product. For sensitive applications, it is advisable to use a grade with >99% purity.

-

Storage and Handling: this compound is a flammable liquid and should be stored in a cool, well-ventilated area away from heat and open flames.[16] It is also a lachrymator and can cause skin and eye irritation; therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn during handling.[16]

-

Reaction Conditions: Reactions involving this compound are often carried out in aprotic polar solvents such as DMF, DMSO, or acetonitrile. The choice of base, if required, is critical to avoid side reactions like elimination.

Due to the proprietary nature of drug development, detailed experimental protocols are often not publicly available. However, the scientific literature (e.g., through databases like SciFinder or Reaxys) is a valuable resource for finding examples of reactions and methodologies utilizing this compound. When consulting these resources, pay close attention to the reported purity and source of the reagent, as this can be a critical factor in the reproducibility of the experiment.

Sourcing Workflow for this compound

The following diagram illustrates a logical workflow for the procurement of this compound, from the initial identification of a need to the final acquisition and quality control.

Caption: Sourcing workflow for this compound.

This structured approach ensures that the procured this compound meets the necessary quality standards and is available when needed, thereby minimizing delays and potential issues in research and development projects.

References

- 1. This compound, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. This compound, 98+% 500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. nbinno.com [nbinno.com]

- 4. CAS 535-11-5: this compound | CymitQuimica [cymitquimica.com]

- 5. A10820.18 [thermofisher.com]

- 6. Page loading... [wap.guidechem.com]

- 7. This compound 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 8. 2-溴丙酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound manufacturers and suppliers in india [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. varnilife.com [varnilife.com]

- 12. This compound, Ethyl 2-Bromo ISO Butyrate - Ethyl Bromide [yogienterprise.com]

- 13. Shop this compound 98% for Organic Synthesis Online | Advent [adventchembio.com]

- 14. calpaclab.com [calpaclab.com]

- 15. Buy Ethyl 2-Bromo Propionate at Best Price, Industrial Grade Liquid [abchemicalindustries.com]

- 16. calpaclab.com [calpaclab.com]

An In-depth Technical Guide to the Synthesis and Reaction Mechanism of Ethyl 2-bromopropionate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-bromopropionate is a crucial building block in organic synthesis, widely utilized in the pharmaceutical and agrochemical industries. Its versatile reactivity, stemming from the presence of both an ester and a bromine atom at the α-position, makes it a valuable intermediate for the introduction of the propionate moiety and subsequent functional group transformations. This technical guide provides a comprehensive overview of the principal synthetic routes to this compound, including detailed experimental protocols, reaction mechanisms, and a comparative analysis of quantitative data. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development.

Introduction

This compound, with the chemical formula C₅H₉BrO₂, is a colorless to slightly yellow liquid with a characteristic fruity odor.[1] Its bifunctional nature allows for a wide range of chemical transformations, including nucleophilic substitution at the α-carbon and reactions involving the ester group.[1] Consequently, it serves as a key starting material in the synthesis of numerous active pharmaceutical ingredients (APIs) and agrochemicals.

This guide will delve into the most common and effective methods for the synthesis of this compound, focusing on:

-

Fischer-Speier Esterification of 2-bromopropionic acid.

-

Hell-Volhard-Zelinsky (HVZ) reaction of propionic acid followed by esterification.

-

Synthesis from L-Alanine via diazotization and subsequent esterification.

-

An industrial production method involving the formation of 2-bromopropionyl chloride.

Each method will be discussed in detail, with a focus on the underlying reaction mechanisms, experimental procedures, and a summary of key quantitative data to aid in method selection and optimization.

Synthetic Methodologies and Experimental Protocols

Method 1: Fischer-Speier Esterification of 2-Bromopropionic Acid

The direct acid-catalyzed esterification of 2-bromopropionic acid with ethanol is a straightforward and commonly employed method for the synthesis of this compound.[2][3][4][5][6] The reaction is an equilibrium process, and to achieve high yields, it is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.[7]

Reaction:

Experimental Protocol:

A general procedure for the synthesis of this compound via Fischer esterification is as follows:[8]

-

To a solution of 2-bromopropionic acid (25 g) in ethanol (200 mL), add a catalytic amount of a strong acid, such as concentrated sulfuric acid or 1 M HCl in diethyl ether (5 mL).

-

Heat the reaction mixture to reflux and maintain it overnight.

-

Upon completion of the reaction (monitored by TLC or GC), allow the mixture to cool to room temperature.

-

Remove the excess ethanol and solvent by rotary evaporation.

-

The resulting crude product can be purified by distillation under reduced pressure to yield this compound as a yellow oily product.

Method 2: Hell-Volhard-Zelinsky (HVZ) Reaction and Subsequent Esterification

The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the α-halogenation of carboxylic acids.[6][8][9][10][11] In this two-step synthesis, propionic acid is first converted to 2-bromopropionic acid, which is then esterified with ethanol.[9][12]

Step 1: Hell-Volhard-Zelinsky Reaction

Reaction:

Experimental Protocol:

A typical procedure for the synthesis of 2-bromopropionic acid via the HVZ reaction is as follows:

-

In a reaction kettle, combine propionic acid and a catalytic amount of phosphorus trichloride (or red phosphorus).

-

Maintain the temperature at 80°C and slowly add bromine to the reaction mixture.

-

After the addition of bromine is complete, increase the temperature to 85°C.

-

Once the color of the bromine disappears, raise the temperature to 100°C for approximately 2-3 hours.

-

Recover unreacted bromine and hydrobromic acid under reduced pressure.

-

The crude 2-bromopropionic acid is then purified by distillation under reduced pressure.

Step 2: Esterification

The resulting 2-bromopropionic acid can then be esterified with ethanol using the Fischer-Speier method described in Section 2.1.

Method 3: Synthesis from L-Alanine

An alternative route to chiral this compound involves the diazotization of the amino acid L-alanine, followed by esterification.[13] This method is particularly useful for obtaining the enantiomerically pure product.

Step 1: Synthesis of (2S)-2-Bromopropanoic Acid

Reaction:

Experimental Protocol: [13]

-

In a three-necked round-bottom flask, prepare a mixture of L-alanine (20 g), sodium bromide (29.3 g), and water (50 mL).

-

Add azeotropic hydrobromic acid (75 mL) to the mixture.

-

Cool the reaction mixture in a freezer.

-

Separately, prepare a solution of sodium nitrite (46.7 g) in water (67.5 mL).

-

Perform the diazotization at low temperatures.

-

After the reaction is complete, extract the aqueous phase with dichloromethane.

-

Dry the combined organic extracts over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent by simple distillation, followed by high vacuum to obtain crude 2-bromopropanoic acid.

Step 2: Esterification

Experimental Protocol: [13]

-

To the crude 2-bromopropanoic acid (26.8 g) in a round-bottom flask, add chloroform (50 mL), 95% ethanol (27 mL), and para-toluenesulfonic acid monohydrate (3 g) as a catalyst.

-

Reflux the mixture for a total of 4 hours, using a Clevenger apparatus to remove water.

-

After cooling, perform a fractional distillation to first remove chloroform and excess ethanol.

-

The final product, ethyl 2-bromopropanoate, is then distilled.

Method 4: Industrial Production via 2-Bromopropionyl Chloride

An industrial-scale synthesis of this compound involves the initial formation of 2-bromopropionyl chloride.[13][14]

Step 1: Synthesis of 2-Bromopropionyl Chloride

Reaction:

Experimental Protocol: [14]

-

In a reactor, heat thionyl chloride to boiling and then add propionic acid to initiate a reflux reaction for 25-35 minutes.

-

Cool the mixture and add red phosphorus, then heat to 85-95°C.

-

Add dry bromine to the reaction solution and continue to reflux for 6.5-7.5 hours to obtain 2-bromopropionyl chloride.

Step 2: Esterification

Reaction:

Experimental Protocol: [14]

-

In a separate reactor, add anhydrous ethanol (170-190 kg) and then add the prepared 2-bromopropionyl chloride (550-650 kg) while stirring.

-

Heat the mixture for 5.5-6.5 hours until the evolution of hydrogen chloride gas ceases.

-

Cool the reaction mixture to room temperature and filter.

-

The filtrate is then subjected to a work-up procedure including washing with water and sodium hydrogen carbonate solution.

-

The final product is purified by vacuum distillation, collecting the fraction at 69-70°C.[14]

Reaction Mechanisms

Fischer-Speier Esterification

The Fischer esterification proceeds via a nucleophilic acyl substitution mechanism.[3][4][5][7]

Caption: Mechanism of Fischer-Speier Esterification.

Hell-Volhard-Zelinsky (HVZ) Reaction

The HVZ reaction involves the formation of an acyl bromide intermediate, which then undergoes tautomerization to an enol, followed by bromination at the α-carbon.[6][8][9][10][11]

Caption: Mechanism of the Hell-Volhard-Zelinsky Reaction.

Quantitative Data Summary

The following tables summarize the key quantitative data for the different synthetic methods.

Table 1: Comparison of Synthetic Methods for this compound

| Method | Starting Material | Key Reagents | Typical Yield | Purity | Reference |

| Fischer Esterification | 2-Bromopropionic acid | Ethanol, H₂SO₄/HCl | ~75% | >98% | [8] |

| HVZ & Esterification | Propionic acid | Br₂, PBr₃, Ethanol | High | >97.5% | [12] |

| From L-Alanine | L-Alanine | NaNO₂, HBr, Ethanol, p-TsOH | 79% (crude acid) | >99% | [13] |

| Industrial Method | Propionic acid | SOCl₂, Br₂, P, Ethanol | 97.6-98.1% | 99.2-99.4% | [12][13] |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₉BrO₂ | [1] |

| Molecular Weight | 181.03 g/mol | [2] |

| Boiling Point | 159-166 °C | [15] |

| Density | 1.394 g/mL at 25 °C | [8] |

| Refractive Index (n²⁰/D) | 1.446 | [8] |

| ¹H NMR (CDCl₃) | δ 4.36 (q, 1H), 4.24 (q, 2H), 1.83 (d, 3H), 1.31 (t, 3H) | [8] |

| ¹³C NMR (CDCl₃) | δ 169.8, 62.3, 41.5, 21.6, 14.0 | [16] |

| IR (Neat) | ν (cm⁻¹) 2985, 1738 (C=O), 1265, 1175, 1025 | [2] |

| MS (EI) | m/z 182 (M⁺), 180 (M⁺), 137, 135, 109, 107, 81 | [2] |

Experimental Workflow

The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for synthesis and purification.

Conclusion

This technical guide has provided a detailed overview of the primary methods for the synthesis of this compound. The choice of synthetic route will depend on factors such as the availability of starting materials, desired scale of production, and the need for enantiomeric purity. The Fischer esterification offers a direct and simple approach, while the Hell-Volhard-Zelinsky reaction provides a reliable route from the readily available propionic acid. The synthesis from L-alanine is advantageous for obtaining chiral this compound. For large-scale production, the industrial method involving 2-bromopropionyl chloride offers high yields and purity. The provided experimental protocols, reaction mechanisms, and quantitative data serve as a practical resource for chemists in the successful synthesis and application of this important chemical intermediate.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | C5H9BrO2 | CID 79040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. mdpi.com [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. This compound | 535-11-5 [chemicalbook.com]

- 9. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. CN117105769B - Preparation method of this compound - Google Patents [patents.google.com]

- 13. CN103804191A - Production technology for synthesis of this compound - Google Patents [patents.google.com]

- 14. This compound(535-11-5) 1H NMR spectrum [chemicalbook.com]

- 15. youtube.com [youtube.com]

- 16. spectrabase.com [spectrabase.com]

The Versatility of Ethyl 2-Bromopropionate: A Technical Guide for Researchers

An In-depth Exploration of Key Applications in Agrochemicals, Pharmaceuticals, and Polymer Chemistry

Ethyl 2-bromopropionate, a versatile halogenated ester, serves as a critical building block and initiator in a multitude of research and development applications. Its unique chemical reactivity, stemming from the presence of a bromine atom alpha to an ester group, makes it an invaluable intermediate in the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of its core applications, complete with experimental protocols, quantitative data, and visual representations of key pathways and workflows to support researchers, scientists, and drug development professionals.

Agrochemical Synthesis: A Cornerstone for Modern Herbicides

This compound is a key precursor in the synthesis of several commercially important aryloxyphenoxypropionate herbicides. These herbicides are vital for controlling grassy weeds in a variety of broadleaf crops.

Synthesis of Quizalofop-p-ethyl and Fenoxaprop-ethyl

Two prominent examples of herbicides synthesized using this compound are Quizalofop-p-ethyl and Fenoxaprop-ethyl. The synthesis typically involves the alkylation of a phenolic intermediate with this compound.

A general synthetic scheme for aryloxyphenoxypropionate herbicides is depicted below:

Quantitative Data for Herbicide Synthesis

| Herbicide | Intermediate | Reagent | Yield (%) | Reference |

| Quizalofop-p-ethyl | 2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propanoic acid | Ethanol | 82 | [1] |

| Fenoxaprop-p-ethyl | R-(+)-2-(4-hydroxyphenoxy) ethyl propionate | 2,6-dichlorobenzoxazole | 94 | [2] |

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

Aryloxyphenoxypropionate herbicides selectively inhibit the enzyme Acetyl-CoA carboxylase (ACCase) in grasses.[3][4] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[3] Inhibition of this enzyme disrupts cell membrane formation, leading to the death of the weed.

Experimental Protocol: Synthesis of Quizalofop-p-ethyl

The following protocol is a representative example for the synthesis of Quizalofop-p-ethyl.

Materials:

-

(R)-2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propanoic acid

-

Ethanol

-

Concentrated Nitric Acid

-

Benzene

Procedure:

-

In a flask equipped with a division box, combine 68.9 g of (R)-2-(4-((6-chloroquinoxalin-2-yl)oxy)phenoxy)propanoic acid, 300 ml of benzene, and 0.6 g of concentrated nitric acid.

-

Heat the mixture to reflux and remove water using the division box.

-

Once water removal is complete, add 12 g of dehydrated ethanol dropwise while maintaining reflux and continuing to remove any water formed.

-

After the addition of ethanol is complete, continue to reflux for an additional 2 hours.

-

After cooling, wash the reaction mixture three times with water.

-

Separate the organic phase, decolorize with activated carbon, and filter.

-

Remove the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to obtain Quizalofop-p-ethyl.[1]

Pharmaceutical Synthesis: A Versatile Reagent for API Construction

This compound is a valuable tool in the synthesis of active pharmaceutical ingredients (APIs), particularly non-steroidal anti-inflammatory drugs (NSAIDs). Its ability to introduce a propionate moiety is crucial for the activity of many of these compounds.

The Reformatsky Reaction: A Key Carbon-Carbon Bond Forming Reaction

The Reformatsky reaction is a classic organic reaction that utilizes an alpha-halo ester, such as this compound, and zinc to form a β-hydroxy ester upon reaction with a ketone or aldehyde.[5][6][7][8] This reaction is a powerful method for forming carbon-carbon bonds.

Synthesis of Triazole Derivatives

This compound can be used as an alkylating agent in the synthesis of substituted triazoles, a class of compounds with a wide range of biological activities, including antifungal and herbicidal properties.[9][10] The alkylation of a triazole ring with this compound can lead to the formation of N-substituted derivatives.

Experimental Protocol: Alkylation of 1,2,4-Triazole

This protocol provides a general method for the N-alkylation of 1,2,4-triazole.

Materials:

-

1,2,4-Triazole

-

This compound

-

Potassium Carbonate (K₂CO₃)

-

Ionic Liquid (e.g., hexylpyridinium bromide)

-

Microwave reactor

Procedure:

-

In a microwave-safe vessel, combine 1,2,4-triazole, this compound, potassium carbonate, and the ionic liquid.

-

Irradiate the mixture in a microwave reactor at 80°C for 10 minutes.[1]

-

After cooling, extract the product with an appropriate organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the N-alkylated triazole derivative.

Polymer Chemistry: Initiating Controlled Radical Polymerization

This compound is a highly effective initiator for Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity.[11]

Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate (MMA)

This compound is commonly used to initiate the ATRP of various monomers, including methyl methacrylate (MMA), to produce well-defined poly(methyl methacrylate) (PMMA). The process involves a reversible activation and deactivation of the growing polymer chains, mediated by a transition metal complex.

Quantitative Data for ATRP of MMA

| [MMA]:[EBrP]:[CuCl₂]:[Glucose] | Temperature (°C) | Time (h) | Conversion (%) | Mₙ (GPC) | Mₙ (theo) | PDI (Mₙ/Mₙ) |

| 500:1:0.1:1.5 | 90 | 5 | 96.2 | 48,700 | 48,500 | 1.27 |

Data sourced from a study on Activators Regenerated by Electron Transfer for Atom Transfer Radical Polymerization (ARGET ATRP) of MMA initiated by this compound.[11]

Experimental Protocol: ARGET ATRP of Methyl Methacrylate (MMA)

The following is a representative protocol for the Activators Regenerated by Electron Transfer (ARGET) ATRP of MMA.

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

This compound (EBrP)

-

Copper(II) chloride (CuCl₂)

-

Glucose

-

Ligand (e.g., Tris(2-pyridylmethyl)amine - TPMA)

-

Solvent (e.g., Anisole)

Procedure:

-

To a Schlenk flask, add CuCl₂ and the ligand.

-

Add the desired amount of MMA and solvent.

-

Deoxygenate the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

-

In a separate flask, prepare a solution of the initiator (EBrP) and the reducing agent (glucose) in the solvent and deoxygenate.

-

Using a syringe, transfer the initiator/reducing agent solution to the monomer/catalyst mixture under an inert atmosphere.

-

Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 90°C) and stir.

-

Monitor the reaction progress by taking samples periodically and analyzing the monomer conversion by gas chromatography (GC) and the polymer molecular weight and polydispersity by gel permeation chromatography (GPC).

-

To quench the polymerization, cool the flask to room temperature and expose the contents to air.

-

Dilute the polymer solution with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

-

Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. CN102070550B - Method for synthesizing fenoxaprop-p-ethyl - Google Patents [patents.google.com]

- 3. Fenoxaprop-Ethyl synthesis | PDF [slideshare.net]

- 4. Fenoxaprop-P-ethyl (Ref: AE F046360) [sitem.herts.ac.uk]

- 5. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 6. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Syntheses of 1-alkyl-1,2,4-triazoles and the formation of quaternary 1-alkyl-4-polyfluoroalkyl-1,2,4-triazolium salts leading to ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mail.lifescienceglobal.com [mail.lifescienceglobal.com]

Spectroscopic Analysis of Ethyl 2-bromopropionate: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-bromopropionate, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra. This information is crucial for researchers, scientists, and professionals in drug development for the purpose of structural elucidation and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

Proton NMR (¹H NMR) spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 4.36 | Quartet (q) | 7.00 | 1H | CH-Br |

| 4.24 | Quartet of doublets (qd) | 7.00, 2.69 | 2H | O-CH₂-CH₃ |

| 1.83 | Doublet (d) | 7.08 | 3H | CH-CH₃ |

| 1.31 | Triplet (t) | 7.20 | 3H | O-CH₂-CH₃ |

Data sourced from CDCl₃ solvent.[1]

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 169.0 | C=O |

| 62.0 | O-CH₂ |

| 40.0 | CH-Br |

| 21.5 | CH-CH₃ |

| 14.0 | O-CH₂-CH₃ |

Data interpretation based on typical chemical shifts for similar structures.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 2985 | C-H | Alkane |

| 1735 | C=O | Ester |

| 1160 | C-O | Ester |

| 650 | C-Br | Alkyl Halide |

Data represents characteristic absorption bands.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Abundance (%) | Assignment |

| 180, 182 | Low | [M]⁺, Molecular ion (presence of Br isotopes) |

| 135, 137 | Moderate | [M - OCH₂CH₃]⁺ |

| 107, 109 | High | [CH₃CHBr]⁺ |

| 29 | Very High | [CH₂CH₃]⁺ |

The presence of bromine is indicated by the characteristic M and M+2 isotopic pattern.[2]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may need to be optimized.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for the appropriate nucleus (¹H or ¹³C).[3]

-

-

Data Acquisition for ¹H NMR:

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Set the number of scans (ns) to achieve an adequate signal-to-noise ratio (typically 8-16 scans).

-

Set the relaxation delay (d1) to an appropriate value (e.g., 1-5 seconds).

-

Acquire the Free Induction Decay (FID).

-

-

Data Acquisition for ¹³C NMR:

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum.

-

IR Spectroscopy Protocol (Neat Liquid)

-

Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained.[5]

-

Place a small drop of the liquid sample onto one salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top, spreading the liquid into a thin film.

-

-

Instrument Setup:

-

Ensure the sample compartment of the FTIR spectrometer is empty.

-

Collect a background spectrum to account for atmospheric CO₂ and H₂O.[5]

-

-

Data Acquisition:

-

Place the salt plates with the sample in the spectrometer's sample holder.

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.

-

-

Data Processing:

-

Identify and label the significant absorption peaks.

-

Mass Spectrometry Protocol (Electron Ionization - EI)

-